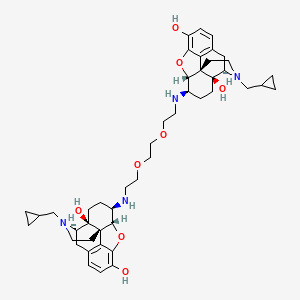
2-(1-甲基-1H-咪唑-5-基)乙酸
描述
Synthesis Analysis
The synthesis of related imidazole-acetic acid derivatives involves green bifunctional organocatalysis under solvent-free conditions, indicating an eco-friendly and efficient method for creating such compounds. These catalysts demonstrate high efficiency and recyclability, emphasizing their potential in sustainable chemical synthesis processes (Nazari et al., 2014).
Molecular Structure Analysis
Structural characterization plays a crucial role in understanding the compound's interactions and reactivity. The molecular structure of imidazole-acetic acid derivatives has been extensively analyzed using techniques such as X-ray diffraction, providing detailed insight into their intermolecular interactions and confirming their molecular geometry (Dylong et al., 2016).
Chemical Reactions and Properties
Imidazole-acetic acid derivatives exhibit versatile chemical reactions, including their role as organocatalysts in synthesizing various compounds. Their reactivity is influenced by their molecular structure, making them suitable for a range of chemical transformations (Grasa et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their application in different domains. Studies focusing on these aspects provide valuable information for their practical use in chemical synthesis and materials science (Patra & Goldberg, 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's suitability for specific reactions and its behavior in different chemical environments. Research in this area helps in tailoring these compounds for specialized applications, enhancing their utility in chemical synthesis and beyond (Qian et al., 2016).
科学研究应用
神经保护性能
2-(1-甲基-1H-咪唑-5-基)乙酸衍生物的显著应用之一是它们的神经保护性能。其中一种衍生物 YM872 已被广泛研究,用于治疗人类急性中风。它作为一种选择性、有效且高水溶性的竞争性AMPA受体拮抗剂。体外和体内研究表明,在缺血性中风动物模型中,它能有效减少梗死体积并改善神经功能缺陷,而不会引起行为异常或肾毒性(Takahashi et al., 2006)。
多糖的热解
关于多糖的热解研究突出了各种衍生物在理解形成乙酸等关键产物的化学机制中的作用。使用合成葡聚糖中的13C标记进行的研究揭示了甘露醛、乙醇、乙酸和甲酸的起源,表明像2-(1-甲基-1H-咪唑-5-基)乙酸这样的化合物可以作为阐明这些途径的模型(Ponder & Richards, 1994; Ponder & Richards, 2010)。
吲哚-3-乙酸的细菌降解
对吲哚-3-乙酸(IAA)的细菌降解研究揭示了负责将IAA在有氧和厌氧条件下降解为各种产物的基因簇(iac和iaa)的存在。这项研究为了解细菌如何利用或干扰IAA提供了基础性的理解,这对于生物技术应用和管理有机体中与IAA过量相关的病理学至关重要(Laird, Flores, & Leveau, 2020)。
皮肤中组胺的酶降解
皮肤中组胺的酶降解,涉及其转化为咪唑乙酸,对于理解和管理组胺介导的炎症反应具有重要的临床意义。这一途径由二胺氧化酶(组胺酶)催化,为控制皮肤疾病中组胺活性提供了潜在的治疗靶点(Yamamoto, Francis, & Greaves, 1977)。
水-乙酸混合物的渗透蒸发分离
在工业过程中,从水溶液中分离乙酸面临重大挑战。利用聚合膜的渗透蒸发(PV)分离技术已被探索作为传统蒸馏方法的经济环保替代方案。这种应用对于在工业操作中回收乙酸尤为重要,展示了乙酸衍生物在解决工业分离挑战方面的多功能性(Aminabhavi & Toti, 2003)。
安全和危害
未来方向
While specific future directions for “2-(1-methyl-1H-imidazol-5-yl)acetic acid” are not mentioned in the retrieved data, imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in various commercially available drugs .
属性
IUPAC Name |
2-(3-methylimidazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCGYTCAMOHYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194812 | |
| Record name | Pros-methylimidazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pi-Methylimidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(1-methyl-1H-imidazol-5-yl)acetic acid | |
CAS RN |
4200-48-0 | |
| Record name | 1-Methylimidazole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pros-methylimidazoleacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pros-methylimidazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-imidazoleacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU92X8L2AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pi-Methylimidazoleacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237006.png)




![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)

![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)


![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)